molecular formula C8H9BF3NO2 B14088033 (2-Ethyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

(2-Ethyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B14088033
M. Wt: 218.97 g/mol
InChI Key: DRUGZHAEYKYBOC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of boronic acids often employs hydroboration, where a boron-hydrogen bond is added across an alkene or alkyne. This method is rapid and allows for the large-scale production of boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include alcohols, ketones, and various substituted derivatives, depending on the reaction pathway and conditions employed .

Mechanism of Action

The mechanism of action of (2-Ethyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both an ethyl and a trifluoromethyl group, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in applications requiring robust and versatile reagents .

Properties

Molecular Formula

C8H9BF3NO2

Molecular Weight

218.97 g/mol

IUPAC Name

[2-ethyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H9BF3NO2/c1-2-7-6(9(14)15)3-5(4-13-7)8(10,11)12/h3-4,14-15H,2H2,1H3

InChI Key

DRUGZHAEYKYBOC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1CC)C(F)(F)F)(O)O

Origin of Product

United States

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